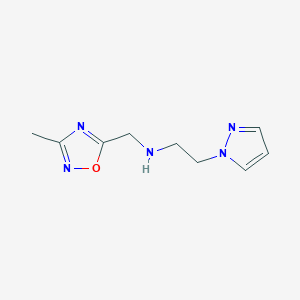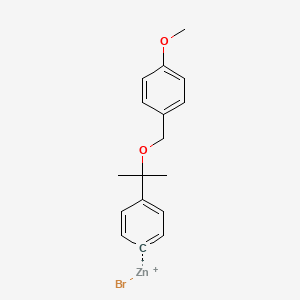![molecular formula C11H14BrNSZn B14890262 2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
2-[(4-Thiomorpholino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Thiomorpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the thiomorpholine group enhances its stability and reactivity, making it a useful reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Thiomorpholino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl bromide with thiomorpholine, followed by the introduction of zinc. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general steps are as follows:
Formation of the intermediate: 2-bromobenzyl bromide reacts with thiomorpholine in the presence of a base such as potassium carbonate to form 2-[(4-Thiomorpholino)methyl]bromobenzene.
Introduction of zinc: The intermediate is then treated with zinc dust in the presence of a catalyst like copper(I) bromide in THF to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-[(4-Thiomorpholino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: It can react with various electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes are common electrophiles used in reactions with this compound.
Catalysts: Palladium and nickel catalysts are often employed to facilitate coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, biaryl compounds, and various functionalized benzene derivatives.
科学研究应用
2-[(4-Thiomorpholino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[(4-Thiomorpholino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The thiomorpholine group enhances the stability of the organozinc compound, allowing it to react selectively with electrophiles .
相似化合物的比较
Similar Compounds
3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide: Similar in structure but contains a fluorine atom, which can alter its reactivity and applications.
4-Fluoro-2-[(4-Thiomorpholino)methyl]phenylzinc bromide: Contains a fluorine atom at a different position, affecting its chemical properties.
4-[(4-Morpholino)methyl]phenylzinc iodide: Similar structure but with an iodide instead of a bromide, which can influence its reactivity in coupling reactions.
Uniqueness
2-[(4-Thiomorpholino)methyl]phenylzinc bromide is unique due to the presence of the thiomorpholine group, which enhances its stability and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency.
属性
分子式 |
C11H14BrNSZn |
|---|---|
分子量 |
337.6 g/mol |
IUPAC 名称 |
bromozinc(1+);4-(phenylmethyl)thiomorpholine |
InChI |
InChI=1S/C11H14NS.BrH.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
OVRCJSZUQDVRGU-UHFFFAOYSA-M |
规范 SMILES |
C1CSCCN1CC2=CC=CC=[C-]2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



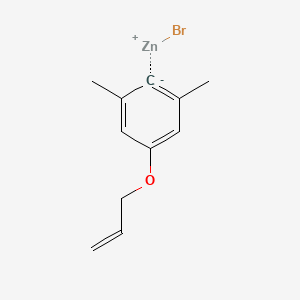
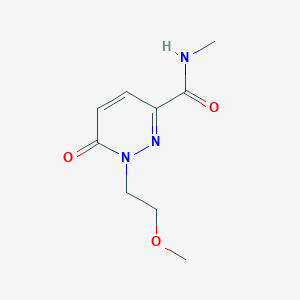

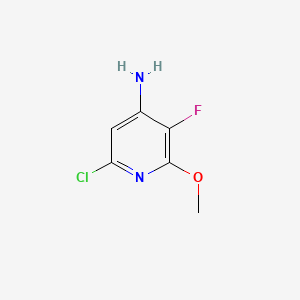
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
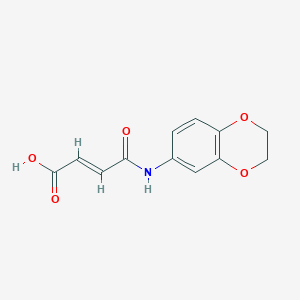
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
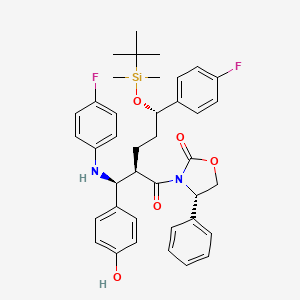
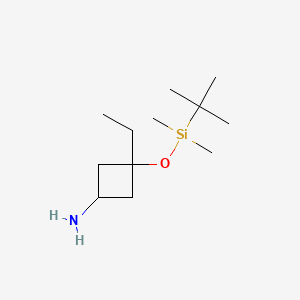
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
